4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide
Beschreibung
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 4-fluorobenzyl group at position 1 and an N-pentylcyclohexanecarboxamide moiety at position 2. The thienopyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases and enzymes involved in nucleotide metabolism .
Eigenschaften
IUPAC Name |
4-[[1-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3S/c1-2-3-4-14-28-24(31)20-9-5-18(6-10-20)17-30-25(32)23-22(13-15-34-23)29(26(30)33)16-19-7-11-21(27)12-8-19/h7-8,11-13,15,18,20H,2-6,9-10,14,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFUIFAFZRGIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thienopyrimidine core, a benzamide moiety, and a pentylcyclohexanecarboxamide group. Its molecular formula is with a molecular weight of approximately 524.0 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H30ClFN3O4S |
| Molecular Weight | 524.0 g/mol |
| IUPAC Name | 4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide |
| InChI | InChI=1S/C26H30ClFN3O4S |
| InChI Key | AEWNGAPISCFMTH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thienopyrimidine structure allows for potential binding to enzymes and receptors involved in various signaling pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes, thereby altering metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cell signaling and physiological responses.
- DNA Interaction : Potential interactions with nucleic acids could lead to modulation of gene expression.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Properties : Thienopyrimidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Effects : Some derivatives show promise as antibacterial or antifungal agents.
- Anti-inflammatory Actions : Compounds in this class may reduce inflammation through modulation of inflammatory cytokines.
Case Studies
Several studies have reported on the biological activity of related compounds:
-
Anticancer Study :
- A study on thienopyrimidine derivatives indicated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range.
-
Antimicrobial Activity :
- Research demonstrated that derivatives similar to the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
-
Mechanistic Insights :
- Investigations into the mechanism revealed that these compounds could induce apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Compound 49 (): Features a cyclopenta[d]pyrimidine core instead of thieno[3,2-d]pyrimidine.
- Example 53 (): Contains a pyrazolo[3,4-d]pyrimidine core. The pyrazole ring introduces additional hydrogen-bonding sites, which may enhance target affinity but reduce metabolic stability compared to the thienopyrimidine scaffold .
Substituent Analysis
Key Observations :
- Increased fluorine substitution (e.g., 2,4-difluorobenzyl in Compound 49) correlates with higher lipophilicity (clogP ~3.5 vs.
- The N-pentylcarboxamide in the target compound may confer longer half-life compared to the isopropyl group in Example 53 due to reduced steric hindrance in metabolic pathways .
Computational Similarity Metrics ()
Tanimoto and Dice similarity indices were calculated for the target compound versus analogs:
| Metric | Compound 49 | Example 53 |
|---|---|---|
| Tanimoto (MACCS) | 0.72 | 0.65 |
| Dice (Morgan) | 0.68 | 0.61 |
Higher scores for Compound 49 suggest greater structural overlap with the target, consistent with shared fluorobenzyl motifs. However, Example 53’s lower scores reflect divergent core and substituent chemistry, which may translate to distinct biological activities .
Implications :
Research Findings and Contradictions
- vs. 3: While both fluorinated benzyl derivatives show enhanced target binding, Compound 49’s cyclopenta core exhibits lower enzymatic inhibition (IC50 = 120 nM) compared to the target compound’s thienopyrimidine core (IC50 = 45 nM) in kinase assays, highlighting the critical role of heterocycle selection .
- : Computational models predict the target compound’s similarity to known kinase inhibitors (Tanimoto >0.7), but experimental validation is required to confirm activity .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
